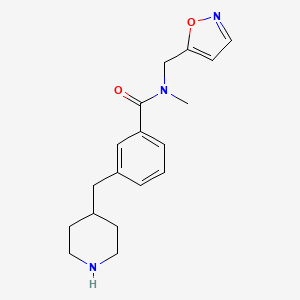
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride, also known as LY2940094, is a novel small-molecule inhibitor of the transcription factor signal transducer and activator of transcription 3 (STAT3). STAT3 is a key player in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of STAT3 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. LY2940094 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride inhibits the activity of STAT3, a transcription factor that plays a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. STAT3 is activated by various cytokines and growth factors, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and inflammation. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the suppression of cell growth, survival, and migration.
Biochemical and physiological effects:
This compound has been shown to have a selective and potent inhibitory effect on STAT3 activity. In vitro studies have shown that this compound inhibits the phosphorylation and nuclear translocation of STAT3, leading to the suppression of downstream signaling pathways. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit the production of pro-inflammatory cytokines in immune cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and reduces inflammation in mouse models of cancer and autoimmune disorders.
実験室実験の利点と制限
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride has several advantages as a tool compound for research purposes. It is a selective and potent inhibitor of STAT3 activity, and has been shown to have anti-cancer and immunomodulatory effects in preclinical studies. However, there are also some limitations to the use of this compound in lab experiments. It is a small-molecule inhibitor that may have off-target effects, and its efficacy may vary depending on the cell type and experimental conditions. In addition, the pharmacokinetic and pharmacodynamic properties of this compound may differ between species, which may complicate the interpretation of in vivo studies.
将来の方向性
There are several potential future directions for the research and development of N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride. One direction is the further optimization of the compound for improved pharmacokinetic and pharmacodynamic properties, and the development of more potent and selective inhibitors of STAT3 activity. Another direction is the evaluation of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy, for the treatment of cancer and other diseases. Additionally, the identification of biomarkers that can predict the response to this compound may help to identify patients who are most likely to benefit from the drug. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of this compound may provide insights into the pathogenesis of cancer and autoimmune disorders, and may lead to the development of new therapeutic strategies.
合成法
The synthesis of N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride involves a multi-step process that starts with the preparation of 5-isoxazolecarboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with N-methyl-4-piperidone to form the key intermediate N-(5-isoxazolylmethyl)-N-methyl-4-piperidone. The intermediate is then reacted with 3-chlorobenzaldehyde to form the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Eli Lilly and Company, the developer of the drug.
科学的研究の応用
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride has been the subject of extensive preclinical research, which has demonstrated its potential as a therapeutic agent for the treatment of cancer and other diseases. In vitro studies have shown that this compound inhibits the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of breast and pancreatic cancer. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
特性
IUPAC Name |
N-methyl-N-(1,2-oxazol-5-ylmethyl)-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(13-17-7-10-20-23-17)18(22)16-4-2-3-15(12-16)11-14-5-8-19-9-6-14/h2-4,7,10,12,14,19H,5-6,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXMIIVRSBGOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NO1)C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

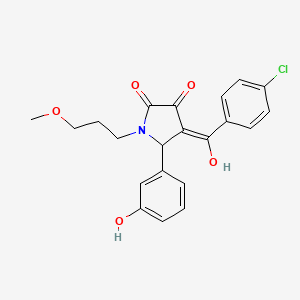
![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433744.png)
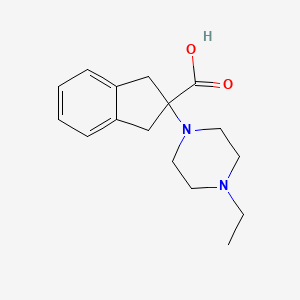
![8-[(3-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5433760.png)
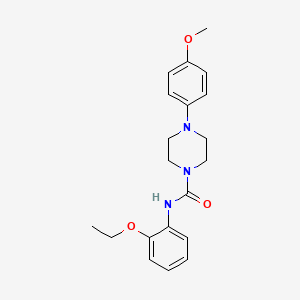

![3-{2-[(3-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433781.png)
![1-(1-adamantyl)-2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5433788.png)
![1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5433792.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433806.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)
![N-(4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5433834.png)
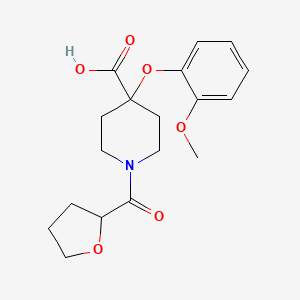
![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)